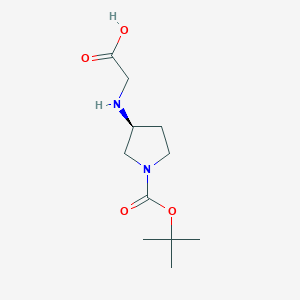
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMPB or Carbapenem-3-carboxylic acid tert-butyl ester. It is a derivative of carbapenem, a class of antibiotics known for their broad-spectrum activity against various bacteria.
Mécanisme D'action
The mechanism of action of CMPB is similar to that of carbapenem antibiotics. It works by inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This leads to the disruption of cell wall formation, ultimately causing bacterial cell death. CMPB has been shown to be effective against various gram-positive and gram-negative bacteria, including multidrug-resistant strains.
Biochemical and Physiological Effects
CMPB has been shown to have minimal toxicity in vitro and in vivo. In animal studies, it has been found to be well-tolerated and has not shown any significant adverse effects. However, further studies are needed to fully characterize its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
CMPB has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has broad-spectrum activity against various bacteria, making it a useful tool for studying bacterial cell wall synthesis. However, its use is limited by its cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the study of CMPB. One area of interest is the development of new antibiotics based on the structure of CMPB. Its broad-spectrum activity and minimal toxicity make it a promising candidate for the treatment of infectious diseases. Another area of interest is the study of the mechanism of action of carbapenem antibiotics. CMPB can be used as a probe to study the interaction between PBPs and carbapenems, providing insights into the development of new antibiotics. Additionally, the safety and pharmacokinetics of CMPB need to be further characterized to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
CMPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and drug discovery. In medicinal chemistry, CMPB has been investigated as a potential lead compound for the development of new antibiotics. Its broad-spectrum activity against various bacteria, including multidrug-resistant strains, makes it a promising candidate for the treatment of infectious diseases.
In chemical biology, CMPB has been used as a probe to study the mechanism of action of carbapenem antibiotics. Its structural similarity to carbapenems allows it to bind to the same targets in bacteria, providing insights into the mechanism of action of these antibiotics.
Propriétés
IUPAC Name |
2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJLXQVCCCHB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B3235412.png)

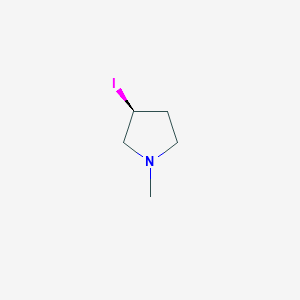
![(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235436.png)
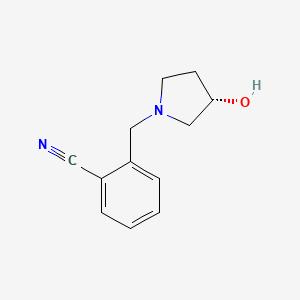
![(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235446.png)
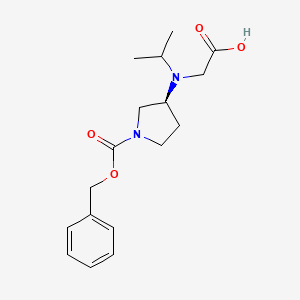
![(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235469.png)
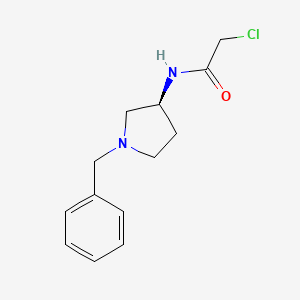
![1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B3235481.png)
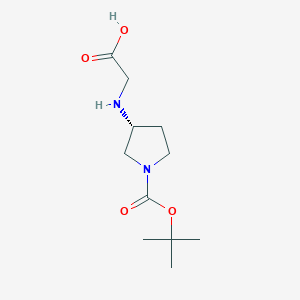

![1-{(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3235502.png)
